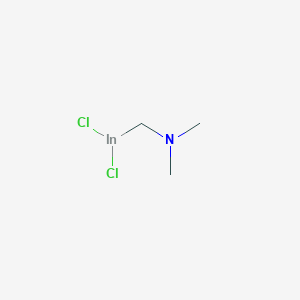
Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde: is an organic compound that belongs to the class of trisubstituted aromatic aldehydes. This compound is characterized by the presence of three methoxy groups attached to a benzaldehyde moiety, along with a chromone ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions. The reaction yields the desired chalcone, which can then be further cyclized to form the chromone ring .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through the oxidation of 3,4,5-trimethoxybenzyl alcohol using various oxidizing agents. The process involves the formation of an intermediate, which is then subjected to cyclization to yield the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical drugs, including anticancer agents and other biologically active molecules .
Biology: In biological research, it is studied for its potential antiproliferative effects on cancer cells. It has shown promising results in inhibiting the growth of colorectal and prostatic cancer cells .
Medicine: The compound is being explored for its potential use in the development of new therapeutic agents for cancer treatment. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of other complex organic molecules. Its versatility in chemical reactions makes it a valuable building block in organic synthesis .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with specific molecular targets in cancer cells. The compound is known to inhibit tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: This compound shares the trimethoxybenzaldehyde moiety but lacks the chromone ring system.
Podophyllotoxin: A natural product with a similar mechanism of action, inhibiting tubulin polymerization.
Uniqueness: The presence of both the trimethoxybenzaldehyde moiety and the chromone ring system in 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde makes it unique compared to other similar compounds. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
820209-51-6 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C19H16O6/c1-22-15-8-11(10-20)17(19(24-3)18(15)23-2)13-9-16(21)25-14-7-5-4-6-12(13)14/h4-10H,1-3H3 |
InChI Key |
ORBJFNDBFXLSGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


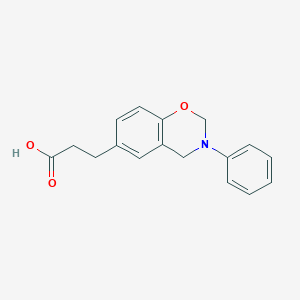
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
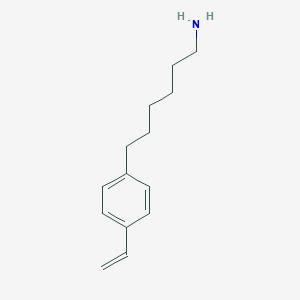
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
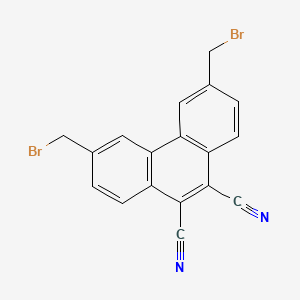
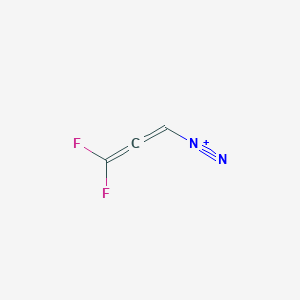
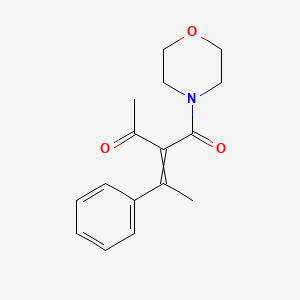
![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
